4-Benzylphenoxy-N-ethylmorpholine is an organic compound belonging to the class of morpholine derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of anti-inflammatory agents. Its unique structure combines a benzyl group with a morpholine moiety, which may enhance its biological activity.
The compound can be classified under the category of aryl ethers and morpholines. It is synthesized through various chemical reactions involving benzophenone derivatives and morpholine, showcasing its relevance in medicinal chemistry. The classification is essential for understanding its chemical behavior and potential applications in drug development.
The synthesis of 4-benzylphenoxy-N-ethylmorpholine typically involves several key steps:
The molecular structure of 4-benzylphenoxy-N-ethylmorpholine can be described as follows:
The arrangement of these functional groups contributes to the compound's potential biological activity.
4-Benzylphenoxy-N-ethylmorpholine participates in various chemical reactions that can alter its properties:
These reactions are critical for modifying the compound for specific therapeutic uses.
The mechanism by which 4-benzylphenoxy-N-ethylmorpholine exerts its effects is primarily linked to its interaction with biological targets involved in inflammation:
These properties are crucial for determining how the compound behaves in biological systems and its suitability for pharmaceutical applications.
4-Benzylphenoxy-N-ethylmorpholine has several potential applications in scientific research and medicine:
Morpholine derivatives constitute a structurally diverse class of nitrogen-oxygen heterocycles characterized by a six-membered ring with oxygen and nitrogen atoms at opposite positions. This scaffold imparts distinctive physicochemical properties, including moderate water solubility, basicity (pKa ~8.5), and conformational flexibility that enables optimal target engagement. The 4-benzylphenoxy-N-ethylmorpholine derivative features a morpholine core linked via an ethyl bridge to a 4-benzylphenoxy moiety, creating an extended hydrophobic pharmacophore. Key structural attributes include:
Table 1: Physicochemical Properties of 4-Benzylphenoxy-N-ethylmorpholine
Property | Value | Method | |
---|---|---|---|
Molecular Weight | 297.40 g/mol | Calculated | |
SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCN3CCOCC3 | Canonical | |
InChIKey | ZWLYTGBEZLXBKP-UHFFFAOYSA-N | Standard | |
Density | 1.086 g/cm³ | Calculated | |
Boiling Point | 443.4°C | Calculated (760 mmHg) | |
Flash Point | 153.5°C | Calculated | [2] |
Functionally, morpholine derivatives exhibit broad bioactivity profiles mediated through their ability to:
4-Benzylphenoxy-N-ethylmorpholine (CAS 99762-52-4) emerged from systematic structure-activity relationship (SAR) studies in the late 1980s investigating phenoxy-ethylamine derivatives. Initial research focused on its identification as a high-affinity ligand for the Anti-Estrogen Binding Site (AEBS), distinct from classical estrogen receptors [4]. This discovery period was marked by:
The compound gained renewed interest in the 2010s when chemoproteomic studies identified its interactions with peroxisome proliferator-activated receptor alpha (PPARα), positioning it within a novel class of nuclear receptor modulators [3]. This dual targeting profile (AEBS/PPARα) distinguishes it from classical morpholine derivatives and underpins its research applications.
PPARα Agonism and Retinal Therapeutics
4-Benzylphenoxy-N-ethylmorpholine derivatives demonstrate significant potential as selective PPARα agonists for treating retinal pathologies. Research highlights include:
Table 2: Research Applications of 4-Benzylphenoxy-N-ethylmorpholine Derivatives
Application Domain | Key Findings | Reference |
---|---|---|
PPARα-Mediated Retinal Protection | Reduces vascular leakage in diabetic rats to non-diabetic levels | [3] |
AEBS/ChEH Targeting | Inhibits cholesterol epoxide hydrolase (ChEH) activity at IC₅₀ ~300 nM | [4] |
Anti-Proliferative Effects | Blocks cholesterol biosynthesis in tumor cell lines via AEBS | [4] |
Metabolic Stability | Hepatic microsomal t₁/₂ >60 minutes (human/rat) | [3] |
Anti-Proliferative Mechanisms via AEBS
The compound's interaction with the Anti-Estrogen Binding Site (AEBS) reveals distinct pharmacological actions:
Pharmacokinetic Profiling
Early lead optimization studies demonstrate favorable drug metabolism characteristics:
These multifaceted applications establish 4-benzylphenoxy-N-ethylmorpholine as a versatile pharmacological tool compound with unique target engagement properties that continue to inform drug discovery efforts in metabolic, ophthalmic, and oncological research.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0